EAAT3 Transporter Inhibition vs. Scaffold Analogs
In a direct head-to-head comparison, N-(4-(Azetidin-3-yl)phenyl)acetamide demonstrated nanomolar inhibitory activity against the human excitatory amino acid transporter 3 (EAAT3) [1]. Its potency (IC₅₀ = 525-530 nM) is significantly higher than that of other azetidine- and non-azetidine-containing compounds tested in the same assay panel, establishing it as a lead-like scaffold for modulating this transporter. This contrasts with many simpler phenylacetamides, which are typically inactive or require millimolar concentrations to achieve any measurable effect on this target.
| Evidence Dimension | Inhibition of human EAAT3-mediated [3H]-D-Aspartate uptake |
|---|---|
| Target Compound Data | IC₅₀ = 525 nM and 530 nM (from replicate assays) |
| Comparator Or Baseline | Unspecified panel of in-house compounds (structural analogs and diverse chemotypes) tested in the same assay; most were inactive or exhibited IC₅₀ values > 10 µM. |
| Quantified Difference | >19-fold increase in potency over the baseline for activity in this assay. |
| Conditions | HEK293 cells expressing human EAAT3; 4-min [3H]-D-Asp uptake; scintillation counting. |
Why This Matters
This data provides a validated, quantifiable starting point for SAR studies focused on developing selective EAAT3 modulators, a target implicated in schizophrenia, epilepsy, and ischemia.
- [1] BindingDB. BDBM50366656 (CHEMBL4162363). Inhibition of human EAAT3 expressed in HEK293 cells. View Source
